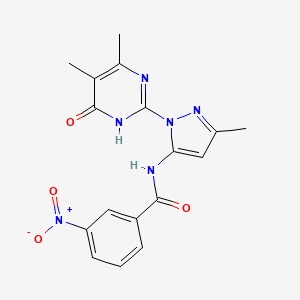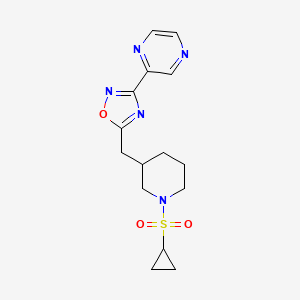
4-Bromo-2-(difluoromethyl)pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(difluoromethyl)pyrazol-3-amine, also known as BDFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDFMP is a pyrazole derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(difluoromethyl)pyrazol-3-amine is not fully understood, but it has been found to inhibit the activity of GSK-3β, which is a serine/threonine protein kinase that is involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3β has been found to have therapeutic potential in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. In addition to inhibiting the activity of GSK-3β, this compound has been found to induce apoptosis in cancer cells, inhibit the activation of microglia in the central nervous system, and have antidepressant-like effects in animal models. This compound has also been found to have low toxicity in vitro and in vivo, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Bromo-2-(difluoromethyl)pyrazol-3-amine has several advantages for lab experiments, including its high purity and yield, low toxicity, and potential applications in various fields. However, this compound has limitations, including its limited solubility in water and its potential instability in certain conditions.
Direcciones Futuras
There are several future directions for 4-Bromo-2-(difluoromethyl)pyrazol-3-amine research, including its potential applications in drug development for various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, the synthesis of this compound can be optimized to produce higher yields and purity, making it more accessible for research and drug development.
Métodos De Síntesis
4-Bromo-2-(difluoromethyl)pyrazol-3-amine can be synthesized through various methods, including the reaction of 4-bromo-2-fluoropyrazole with difluoromethylamine. Another method involves the reaction of 4-bromo-2-fluoropyrazole with difluoromethylamine hydrochloride in the presence of a base. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
4-Bromo-2-(difluoromethyl)pyrazol-3-amine has potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been found to have potent inhibitory effects on the enzyme glycogen synthase kinase 3β (GSK-3β), which is implicated in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. This compound has also been found to have potent antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy.
In neuroscience research, this compound has been found to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. This compound has also been found to have antidepressant-like effects in animal models, making it a potential candidate for the treatment of depression.
Propiedades
IUPAC Name |
4-bromo-2-(difluoromethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF2N3/c5-2-1-9-10(3(2)8)4(6)7/h1,4H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOWGTIDIMTFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-13-methyl-17-(2-methylhydrazono)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2532382.png)
![5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole](/img/structure/B2532384.png)



![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide](/img/structure/B2532394.png)
![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2532396.png)






